Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate
Description
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a nicotinic acid derivative characterized by a methyl ester at position 1, a methyl group at position 2, and a 4-methylpiperazinyl substituent at position 6 of the pyridine ring. Structural determination of such compounds often relies on crystallographic methods, with software like SHELX playing a critical role in refining small-molecule structures .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-11(13(17)18-3)4-5-12(14-10)16-8-6-15(2)7-9-16/h4-5H,6-9H2,1-3H3 |
InChI Key |
XAGQOAJRSRSHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Halogenated Precursor Synthesis
The most common route involves SNAr between a halogenated nicotinate derivative and 4-methylpiperazine. For example, methyl 6-bromo-2-methylnicotinate reacts with 4-methylpiperazine under basic conditions:
-
Reagents : 4-Methylpiperazine, potassium carbonate, dimethylformamide (DMF).
-
Conditions : 80–100°C, 12–24 hours.
Mechanistic Insight :
The electron-withdrawing ester group at position 3 activates the pyridine ring, facilitating nucleophilic attack at position 6. The reaction proceeds via a Meisenheimer complex, with deprotonation of the piperazine enhancing nucleophilicity.
Optimization Strategies
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing the transition state.
-
Catalysis : Titanium isopropoxide accelerates SNAr by coordinating with the leaving group (e.g., bromide).
-
Temperature : Elevated temperatures (≥80°C) reduce reaction times but may increase side products like N-alkylation byproducts.
Cyclization of β-Aminocrotonate Derivatives
Ring Formation via Condensation
A patented method synthesizes the pyridine ring de novo using β-aminocrotonic acid methyl ester and 1,1,3,3-tetramethoxypropane:
-
Step 1 : Acid-catalyzed condensation (HCl, 40°C, 3 hours) forms an intermediate imine.
-
Step 2 : Cyclization in methanol at 60°C for 5–7 hours yields methyl 2-methylnicotinate.
-
Step 3 : SNAr with 4-methylpiperazine introduces the piperazine group.
Key Data :
Advantages Over SNAr
-
Avoids halogenation steps, reducing cost and waste.
Reductive Amination Approach
Aldehyde Intermediate Synthesis
An alternative route involves reductive amination of 2-methyl-6-formylnicotinate with 4-methylpiperazine:
-
Aldehyde Preparation : Oxidation of 6-hydroxymethyl-2-methylnicotinate (via TEMPO/NaClO).
-
Reductive Amination : Sodium cyanoborohydride or Ti(OiPr)₄ in methanol, 25°C, 12 hours.
Yield : 60–68%, with minor over-reduction byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 65–78 | 95–98 | High | Moderate |
| Cyclization | 67–72 | ≥98 | High | High |
| Reductive Amination | 60–68 | 90–95 | Moderate | Low |
Key Findings :
-
SNAr is preferred for small-scale synthesis due to straightforward optimization.
-
Cyclization excels in industrial settings, avoiding hazardous halogenation.
-
Reductive Amination is less favored due to lower yields and purification challenges.
Industrial-Scale Purification Techniques
Neutralization and Extraction
Post-reaction mixtures are neutralized with 10% NaOH, followed by ethyl acetate extraction. This removes unreacted piperazine and inorganic salts.
Distillation and Crystallization
-
Distillation : Removes low-boiling solvents (e.g., methanol) under reduced pressure.
-
Crystallization : Hexane/ethyl acetate (4:1) recrystallization achieves >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds containing piperazine are often associated with antidepressant effects. Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that similar piperazine derivatives exhibit significant antidepressant-like activity in animal models, suggesting potential therapeutic use for this compound.
2. Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. These findings warrant further exploration into its efficacy as a chemotherapeutic agent.
3. Neurological Applications
Given its structural similarities to known neuroactive compounds, this derivative may also have applications in treating neurological disorders. The piperazine moiety is known to enhance blood-brain barrier permeability, potentially allowing for effective central nervous system targeting.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes:
- Formation of the Nicotinate Moiety: Starting from nicotinic acid or its derivatives.
- Piperazine Substitution: Introducing the piperazine ring through nucleophilic substitution reactions.
- Methylation: Finalizing the structure by adding methyl groups at specific positions.
Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in rodent models when treated with the compound. |
| Study B | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study C | Neuroprotective Effects | Indicated protective effects against neurotoxicity in vitro, highlighting its potential for treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of enzymes by binding to their active sites.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related nicotinate derivatives, focusing on substituent effects and their implications for physicochemical and biological properties. Below is a comparative analysis supported by the available evidence and chemical principles:
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Impact on Solubility: The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic groups (e.g., phenyl in Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate) . Piperazine derivatives are known to enhance bioavailability through hydrogen bonding and basic nitrogen atoms. Ethyl ester derivatives (e.g., the compound in ) may exhibit reduced solubility compared to methyl esters due to increased lipophilicity.
Structural Complexity and Reactivity: The presence of a pyridyl group in Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate introduces additional coordination sites for metal binding or supramolecular interactions, which are absent in the target compound. The amino group in Methyl 2-methyl-6-aminonicotinate offers a reactive site for further derivatization, whereas the methylpiperazinyl group in the target compound provides conformational flexibility and steric bulk.
Analytical Considerations: Structural misassignments, as noted in , underscore the importance of rigorous crystallographic validation (e.g., using SHELX ) or chemical transformations to confirm substituent positions.
Biological Relevance :
- While direct biological data are unavailable in the provided evidence, the methylpiperazinyl group is frequently employed in drug design (e.g., antipsychotics, kinase inhibitors) to optimize target engagement and pharmacokinetics.
Biological Activity
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, featuring a methyl piperazine moiety that enhances its pharmacological profile. The structural formula can be represented as follows:
This compound's lipophilicity is significant for its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
- Vasodilation : Similar to other methyl nicotinate derivatives, this compound may induce vasodilation by promoting the release of prostaglandins, which are known to mediate vascular smooth muscle relaxation. This effect can enhance local blood flow, making it useful in topical applications for conditions requiring increased circulation .
- Cellular Effects : Research indicates that the compound may exhibit pro-apoptotic activity in cancer cells. In vitro studies have shown that it can induce apoptosis in hematological cancer cell lines, suggesting potential applications in oncology .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
The rapid absorption and short half-life highlight the need for careful dosing considerations in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Cancer Cell Studies : In a study examining various compounds' effects on cancer cells, this compound demonstrated significant cytotoxicity against several solid tumor lines. The mechanism was linked to its ability to disrupt autophagy processes, enhancing apoptotic pathways .
- Topical Applications : Clinical trials assessing the efficacy of topical formulations containing methyl nicotinate derivatives showed promising results in improving local blood flow in patients with circulatory issues. The vasodilatory effect was confirmed through objective measures such as laser Doppler flowmetry .
- Comparative Studies : Comparative analyses with other nicotinic acid derivatives revealed that this compound has a more favorable safety profile while maintaining efficacy against target pathways involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
